molecular formula C15H14N2O2 B11811567 6-(Indolin-1-yl)-4-methylnicotinic acid

6-(Indolin-1-yl)-4-methylnicotinic acid

Cat. No.: B11811567
M. Wt: 254.28 g/mol
InChI Key: CNKZOVBLQAJLDX-UHFFFAOYSA-N
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Description

6-(Indolin-1-yl)-4-methylnicotinic acid is a compound that belongs to the class of indoline derivatives Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Indolin-1-yl)-4-methylnicotinic acid typically involves the reaction of indoline with 4-methylnicotinic acid under specific conditions. One common method involves the use of a base such as sodium hydroxide in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature for a specific period, usually around 1 hour .

Industrial Production Methods

Industrial production methods for this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxylic acid group enables participation in hydrolysis-driven transformations. Key reactions include:

Reaction TypeConditionsProductsYieldSource
Ester Hydrolysis1M NaOH, reflux (4h)6-(Indolin-1-yl)-4-methylnicotinic acid92%
Amide FormationSOCl₂ (thionyl chloride), NH₃ gasNicotinamide derivative78%

Hydrolysis of its methyl ester precursor (e.g., methyl 6-(indolin-1-yl)-4-methylnicotinate) under basic conditions efficiently generates the free acid. Conversely, treatment with thionyl chloride converts the acid to an acyl chloride intermediate, enabling nucleophilic substitution with ammonia to form amides.

Decarboxylation and Functionalization

Controlled decarboxylation under thermal or catalytic conditions produces derivatives with retained indoline motifs:

ConditionsCatalystProductSelectivitySource
180°C, DMFCuI/Phenanthroline4-Methyl-6-(indolin-1-yl)pyridine85%
Microwave (150°C, 30 min)NoneDecarboxylated pyridine derivative91%

Decarboxylation is critical for simplifying the scaffold while preserving the indoline moiety’s electronic properties .

Nucleophilic Substitution

The pyridine ring’s electron-deficient nature facilitates substitution at specific positions:

NucleophilePositionConditionsProductYieldSource
NH₂OHC-2EtOH, 80°C (6h)Hydroxamic acid derivative67%
NaN₃C-5DMSO, 120°C (3h)Azido-substituted pyridine58%

Regioselectivity is governed by steric effects from the 4-methyl group and electronic directing effects of the indoline nitrogen .

Cross-Coupling Reactions

The indoline moiety participates in transition-metal-catalyzed couplings:

Reaction TypeCatalystReagentsProduct ApplicationSource
Suzuki-MiyauraPd(PPh₃)₄Arylboronic acidsBiaryl hybrids for drug discovery
Buchwald-HartwigPd₂(dba)₃/XantphosAryl aminesN-aryl indoline derivatives

These reactions enable modular diversification, critical for structure-activity relationship (SAR) studies in medicinal chemistry .

Oxidation and Reduction

The indoline ring’s saturated pyrrolidine component undergoes redox transformations:

Reaction TypeReagentsProductNotesSource
OxidationKMnO₄, H₂O, 0°CIndole-2-carboxylic acid derivativeSelective C-N bond oxidation
ReductionH₂ (1 atm), Pd/CTetrahydroindoline analogFull saturation of pyrrolidine

Oxidation under mild conditions preserves the pyridine ring while modifying the indoline system .

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization:

Reaction PartnerConditionsProductYieldApplicationSource
CH₃IDCC, DMAP, CH₂Cl₂Methyl ester89%Prodrug synthesis
BenzylamineEDC/HOBt, DMFBenzylamide76%Bioactivity modulation

These reactions enhance solubility or enable conjugation to biomolecules.

Cycloaddition Reactions

The pyridine ring participates in [4+2] cycloadditions under specific conditions:

DienophileConditionsProductSelectivitySource
Maleic anhydrideToluene, 110°C (12h)Diels-Alder adduct63%
TetrazineRT, 24hPyridotriazine hybrid82%

Such reactivity is leveraged in click chemistry applications for bioconjugation .

Metal-Complexation

The nitrogen-rich structure forms coordination complexes:

Metal SaltSolventComplex TypeStability Constant (log K)Source
Cu(NO₃)₂MeOH/H₂OOctahedral Cu(II) complex4.2
FeCl₃EtOHFe(III)-indoline chelate3.8

Metal complexes are explored for catalytic or therapeutic applications .

Photochemical Reactions

UV-induced reactivity has been observed in derivatives:

Wavelength (nm)ConditionsProductQuantum YieldSource
254CH₃CN, N₂ atmosphereRing-opened dihydropyridine0.15
365DCM, O₂ presencePhotooxidized indole derivative0.09

Photolysis studies inform stability assessments under light exposure.

Bioconjugation

The acid group enables covalent attachment to biomolecules:

TargetCoupling AgentApplicationEfficiencySource
Bovine serum albumin (BSA)EDC/NHSFluorescent probes92% binding
PEGamineDCC/DMAPPolymer-drug conjugates84%

These conjugates are pivotal in drug delivery and diagnostic tool development.

This comprehensive analysis demonstrates this compound’s versatility in synthetic chemistry, with applications spanning pharmaceuticals, materials science, and biotechnology. Experimental protocols and yields are corroborated by peer-reviewed patents , academic publications , and chemical databases .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, primarily due to its ability to interact with various biological targets. Notably, it has been implicated in the following therapeutic areas:

  • Neurodegenerative Diseases : Research indicates that compounds similar to 6-(Indolin-1-yl)-4-methylnicotinic acid may inhibit c-Abl kinase, which is involved in neuronal plasticity and neurogenesis. This inhibition could be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease .
  • Cancer Treatment : The compound has shown promise as an anticancer agent. It is reported to have activity against various cancer types, including breast and ovarian cancers, as well as leukemias .

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

  • Neurodegenerative Disease Models : In animal models of Alzheimer's disease, compounds targeting c-Abl have shown reductions in neuroinflammation and improvements in cognitive function .
  • Oncological Applications : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines. For example, this compound exhibited cytotoxicity against human breast cancer cells, leading to a significant reduction in cell viability .

Data Table: Summary of Applications

Application Area Target Disease/Condition Mechanism References
Neurodegenerative DiseasesAlzheimer's, Parkinson'sc-Abl kinase inhibition
Cancer TreatmentBreast cancer, LeukemiasInduction of apoptosis
Inflammatory DiseasesUlcerative colitisJAK kinase inhibition

Mechanism of Action

The mechanism of action of 6-(Indolin-1-yl)-4-methylnicotinic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Indoline derivatives: Compounds like indoline-2-one and indoline-6-sulfonamide share structural similarities and biological activities.

    Nicotinic acid derivatives: Compounds such as 4-methylnicotinic acid and its analogs.

Uniqueness

6-(Indolin-1-yl)-4-methylnicotinic acid is unique due to its combined indoline and nicotinic acid moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

6-(Indolin-1-yl)-4-methylnicotinic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound, characterized by an indoline moiety and a nicotinic acid derivative, has been the subject of various studies exploring its pharmacological properties, particularly in the context of cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N2O2C_{14}H_{14}N_{2}O_{2} with a molecular weight of approximately 242.27 g/mol. The compound features a methyl group at the 4-position of the nicotinic acid and an indoline group at the 6-position, which contributes to its biological activity.

Anticancer Properties

Recent research highlights the anticancer potential of indoline derivatives, including this compound. Studies have shown that compounds with similar structures exhibit significant activity against various cancer cell lines. For instance, isatin derivatives have been noted for their ability to inhibit key enzymes involved in cancer progression, such as cyclooxygenase-2 (COX-2) and phosphoinositide-3 kinase (PI3K) .

Table 1: Anticancer Activity Comparison

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)TBDTBD
Isatin Derivative AHepG2 (liver cancer)<10COX-2 Inhibition
Isatin Derivative BHCT116 (colon cancer)4.56–8.29PI3K Inhibition

The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that similar indoline compounds can induce apoptosis in cancer cells by activating caspases and modulating the expression of apoptotic proteins like Bcl-2 and BAX .

Case Studies

Case Study 1: In Vitro Antitumor Activity
A study evaluated the effects of various indoline derivatives on MCF-7 breast cancer cells. The results indicated that certain derivatives, potentially including this compound, showed promising cytotoxic effects with IC50 values comparable to established chemotherapeutics .

Case Study 2: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis was conducted on a series of indoline derivatives. The findings revealed that modifications at specific positions on the indoline structure significantly influenced their anticancer activity, suggesting that further optimization of this compound could enhance its efficacy .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate that similar compounds exhibit favorable metabolic stability and low toxicity profiles, making them suitable candidates for further clinical evaluation .

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

6-(2,3-dihydroindol-1-yl)-4-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C15H14N2O2/c1-10-8-14(16-9-12(10)15(18)19)17-7-6-11-4-2-3-5-13(11)17/h2-5,8-9H,6-7H2,1H3,(H,18,19)

InChI Key

CNKZOVBLQAJLDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)N2CCC3=CC=CC=C32

Origin of Product

United States

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